チオジカルブ

概要

説明

Thiodicarb is a synthetic compound primarily used as an insecticide and molluscicide. It belongs to the carbamate class of chemicals and is known for its effectiveness in controlling a wide range of pests, including Lepidoptera, Coleoptera, and various slugs. Thiodicarb is particularly valued in agricultural settings for its ability to protect crops such as cotton, maize, and various vegetables from pest damage .

科学的研究の応用

Thiodicarb has a wide range of applications in scientific research:

作用機序

Target of Action

Thiodicarb, a carbamate pesticide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Thiodicarb acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholinesterase, thiodicarb prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation disrupts nerve function, leading to the paralysis and eventual death of the pest .

Biochemical Pathways

The primary biochemical pathway affected by thiodicarb is the cholinergic pathway . By inhibiting acetylcholinesterase, thiodicarb disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. This overstimulation can cause a variety of symptoms, including muscle weakness, convulsions, and respiratory failure .

Pharmacokinetics

It is known that thiodicarb is rapidly absorbed and excreted, with 18–50% of the administered dose being excreted within 12 hours, mainly as exhaled volatile compounds .

Result of Action

The molecular and cellular effects of thiodicarb’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, thiodicarb causes an overstimulation of the nerves, leading to a variety of symptoms, including muscle weakness, convulsions, and respiratory failure . At the cellular level, thiodicarb can cause multi-organ dose-related damage, including disorganized glomeruli and tubular cell degeneration in the kidneys, and degenerative changes within the testis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiodicarb. For example, soil texture, organic carbon content, biodiversity, and cultural practices can affect the absorption, decomposition, and action of thiodicarb on soil microflora . Additionally, the presence of other chemicals in the environment can influence the toxicity and effectiveness of thiodicarb .

生化学分析

Biochemical Properties

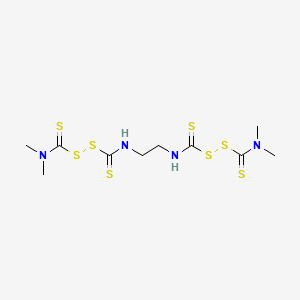

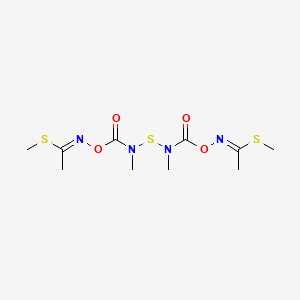

Thiodicarb consists essentially of two methomyl groups linked by amino nitrogen through sulfur molecules . It interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial for its function as an insecticide.

Cellular Effects

Thiodicarb exerts its effects on various types of cells, primarily through its inhibition of acetylcholinesterase. This inhibition disrupts normal cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Thiodicarb acts by inhibiting the activity of the enzyme acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.

Temporal Effects in Laboratory Settings

In laboratory settings, Thiodicarb shows rapid degradation to methomyl in the rat stomach . Over time, this leads to changes in its effects, including potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Thiodicarb vary with different dosages in animal models. At high doses, it can have toxic or adverse effects due to its inhibition of acetylcholinesterase .

Metabolic Pathways

Thiodicarb is involved in the metabolic pathway of acetylcholine. It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .

Transport and Distribution

Thiodicarb is rapidly absorbed and distributed within cells and tissues . Its transport and distribution are influenced by its interactions with acetylcholinesterase and its rapid degradation to methomyl .

準備方法

Synthetic Routes and Reaction Conditions: Thiodicarb is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with methyl isocyanate to produce thiodicarb. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: In industrial settings, thiodicarb is produced in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced chemical engineering techniques to manage the exothermic nature of the reactions and to purify the final product through crystallization and filtration .

化学反応の分析

Types of Reactions: Thiodicarb undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary degradation product of thiodicarb is methomyl, which is also an insecticide. Other minor products may include various carbamate derivatives depending on the reaction conditions .

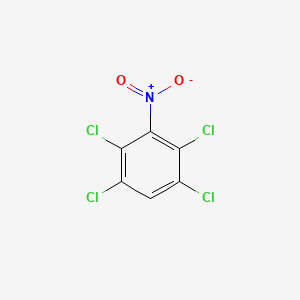

類似化合物との比較

Methomyl: A degradation product of thiodicarb, also used as an insecticide.

Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.

Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.

Uniqueness of Thiodicarb: Thiodicarb is unique in its relatively low persistence in the environment compared to other carbamate insecticides. It degrades more rapidly, reducing the risk of long-term environmental contamination . Additionally, its specific mode of action and effectiveness against a wide range of pests make it a valuable tool in integrated pest management programs .

特性

CAS番号 |

59669-26-0 |

|---|---|

分子式 |

C10H18N4O4S3 |

分子量 |

354.5 g/mol |

IUPAC名 |

methyl (1Z)-N-[methyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate |

InChI |

InChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3/b11-7-,12-8- |

InChIキー |

XDOTVMNBCQVZKG-OXAWKVHCSA-N |

SMILES |

CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |

異性体SMILES |

C/C(=N/OC(=O)N(SN(C(=O)O/N=C(\SC)/C)C)C)/SC |

正規SMILES |

CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |

外観 |

Solid powder |

Color/Form |

Colorless crystals White to light tan crystalline powder (solid) Colorless to light tan crystals |

密度 |

1.44 g/cu cm at 20 °C |

melting_point |

172.6 °C |

| 59669-26-0 | |

物理的記述 |

Thiodicarb appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide. Colorless or white to light tan solid; Odorless or a mild sulfur odor; [HSDB] Powder; [MSDSonline] |

ピクトグラム |

Acute Toxic; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable under recommended storage conditions. Stable under normal storage conditions, but degrades at temperatures above 60 °C. |

溶解性 |

In water, 19.1 mg/L at 25 °C In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C) Solubility at 25 °C (weight %): acetone 0.8; dichloromethane 15.0; methanol 0.5; xylene 0.3 |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Thiodicarb; A93-29311; Nivral; Semevin; Lepricon |

蒸気圧 |

0.00007 [mmHg] 4.3X10-5 mm Hg at 20 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Thiodicarb?

A1: Thiodicarb is a carbamate insecticide that exerts its effect primarily by inhibiting acetylcholinesterase (AChE) activity. [, , ] This inhibition leads to the accumulation of acetylcholine (ACh) in the nervous system, causing overstimulation of cholinergic receptors and ultimately resulting in paralysis and death of target insects. []

Q2: What is the molecular formula and weight of Thiodicarb?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Thiodicarb. For accurate information, consult the Thiodicarb chemical datasheet or a reliable chemical database.

Q3: How does the presence of weeds affect the efficacy of Thiodicarb in soybean fields?

A4: Research indicates that the presence of weeds like Sesbania exaltata and Senna obtusifolia can reduce the deposition of Thiodicarb in the upper canopy of soybean plants by 26% to 43%. [] This reduced deposition may impact the insecticide's effectiveness against soybean loopers, although the research suggests that management strategies might not need to be altered for moderate weed infestations. []

Q4: How effective is Thiodicarb against various insect pests?

A4: Research indicates that Thiodicarb is effective against a wide range of insect pests, including:

- Tobacco budworm (Heliothis virescens): Shows varying levels of control depending on the dose, formulation and environmental conditions. [, , , ]

- Fall armyworm (Spodoptera frugiperda): Demonstrates good control, particularly in sweet corn. []

- Cotton bollworm (Helicoverpa zea): Offers effective control in non-Bt cotton, and potential for reduced rates in dryland Bt cotton. []

- Castor semilooper (Achaea janata): Proves to be a highly effective insecticide. []

- Blister beetle (Mylabris pustulata): Exhibits strong efficacy against this pigeonpea pest. []

- Diamondback moth (Plutella xylostella): Shows susceptibility to Thiodicarb in laboratory tests. []

- Spodoptera litura: Deemed effective for managing even relatively resistant populations. []

Q5: Are there any known cases of insect resistance to Thiodicarb?

A7: Yes, resistance to Thiodicarb has been reported in some insect populations. For instance, a study documented Thiodicarb resistance in Helicoverpa armigera in Australia, linked to insensitive acetylcholinesterase. [] Another study found a Spodoptera litura population with resistance, although it was still manageable with Thiodicarb. [] Additionally, a Florida population of Plutella xylostella displayed resistance to both Thiodicarb and methomyl. []

Q6: What are the potential toxic effects of Thiodicarb on non-target organisms?

A6: Research suggests that Thiodicarb can have toxic effects on non-target organisms, including:

- Parasitoids: Studies show that Thiodicarb can negatively impact the survival and development of beneficial parasitoid wasps, such as Cotesia marginiventris, Microplitis croceipes, and Chelonus oculator. [, , , ]

- Rats: Subacute exposure to Thiodicarb caused multi-organ damage in male Wistar rats, including histological changes in the liver, kidneys, spleen, thymus, and testes. [] It also inhibited plasma and brain acetylcholinesterase activity in a dose-dependent manner. []

Q7: What analytical techniques are used to determine Thiodicarb residues?

A7: Several analytical techniques are employed for the detection and quantification of Thiodicarb and its metabolites in various matrices:

- Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD): Used to analyze Thiodicarb residues in sweet persimmon. []

- High Performance Liquid Chromatography (HPLC): Utilized for determining Thiodicarb residues in sandy clay loam soil [] and environmental water samples. []

- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): Employed for the analysis of Thiodicarb and its metabolite methomyl in livestock products. []

- Liquid Chromatography with Photodiode Array and Mass Spectrometry detection (LC-PDA-MS): Used for separation and identification of impurities in Thiodicarb technical. []

Q8: How does Thiodicarb degrade in the environment?

A11: Thiodicarb degrades relatively rapidly in certain soil types, with a half-life of approximately 9-12 days in clay loam soil under field capacity moisture. [] Its degradation products include methomyl, which can also have insecticidal activity. [, ] While laboratory studies suggest potential for leaching in sandy clay loam, field studies indicate non-leachable behavior in this soil. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。